(2-Ethoxy-benzoylamino)-acetic acid

Beschreibung

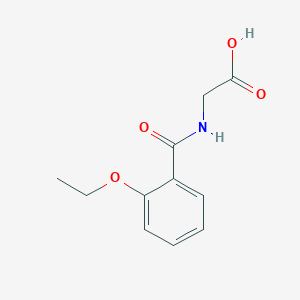

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(2-ethoxybenzoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-2-16-9-6-4-3-5-8(9)11(15)12-7-10(13)14/h3-6H,2,7H2,1H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOWLKCOFLNMDFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24824096 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies for 2 Ethoxy Benzoylamino Acetic Acid

Retrosynthetic Analysis of the (2-Ethoxy-benzoylamino)-acetic acid Scaffold

Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the desired product, known as the target molecule (TM), to simpler, commercially available starting materials. ias.ac.inicj-e.orgdeanfrancispress.com This process involves a series of "disconnections," which are the reverse of known chemical reactions, to identify potential precursors. ias.ac.inicj-e.org

For the target molecule, this compound, the most logical disconnection is the amide bond (C-N bond). This is a common strategy as amide bonds are typically formed in the forward synthesis. amazonaws.com This disconnection breaks the molecule into two simpler synthons: a 2-ethoxybenzoyl cation and a glycine (B1666218) anion.

The corresponding synthetic equivalents, or reagents, for these synthons are 2-ethoxybenzoic acid (or a more reactive derivative like an acyl chloride) and glycine (or its ester). Both 2-ethoxybenzoic acid and glycine are readily available starting materials. This retrosynthetic analysis suggests a straightforward synthetic route involving the formation of an amide bond between these two precursors.

Classical and Modern Amide Bond Formation Strategies

The formation of the amide bond is a cornerstone of organic synthesis. researchgate.net A variety of methods, ranging from classical to modern, can be employed for the synthesis of this compound from 2-ethoxybenzoic acid and glycine. The choice of method often depends on factors like desired yield, reaction conditions, and the presence of other functional groups. numberanalytics.comnumberanalytics.com

Carbodiimide-Mediated Coupling Reactions

Carbodiimides are widely used reagents for the formation of amide bonds from carboxylic acids and amines. wikipedia.org They act as dehydrating agents, facilitating the coupling reaction. wikipedia.org Common carbodiimides include dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). numberanalytics.com

The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. wikipedia.orgnih.gov This intermediate can then react with the amine (glycine) to form the desired amide and a urea (B33335) byproduct. wikipedia.org To improve yields and minimize side reactions, additives such as N-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (HOSu) are often used. wikipedia.orgluxembourg-bio.com These additives react with the O-acylisourea to form an active ester, which is less prone to side reactions and more reactive towards the amine. nih.gov

| Reagent | Role | Additive | Purpose of Additive |

| DCC, EDC | Coupling agent | HOBt, HOSu | Increase yield, decrease side reactions |

Mixed Anhydride (B1165640) Synthesis Protocols

The mixed anhydride method is another established technique for amide bond formation. highfine.com This method involves the activation of the carboxylic acid (2-ethoxybenzoic acid) by converting it into a mixed anhydride. This is typically achieved by reacting the carboxylic acid with an acyl chloride, such as pivaloyl chloride or isobutyl chloroformate, in the presence of a tertiary amine base like triethylamine (B128534) or N-methylmorpholine. google.comthieme-connect.de

The resulting mixed anhydride is a highly reactive species that readily undergoes nucleophilic attack by the amine (glycine) to form the amide bond. thieme-connect.de A key advantage of this method is that the reaction conditions are generally mild. However, a potential side reaction is the "wrong-way" attack of the amine on the other carbonyl group of the anhydride, leading to an undesired amide byproduct. thieme-connect.de The choice of the activating acyl chloride can help to minimize this by introducing steric hindrance. highfine.com

Active Ester and Acyl Chloride Methodologies

Acyl Chloride Methodology:

One of the most traditional and effective methods for activating a carboxylic acid is to convert it into an acyl chloride. wikipedia.org This can be accomplished by treating the carboxylic acid (2-ethoxybenzoic acid) with reagents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride. wikipedia.orgchemguide.co.uk

The resulting 2-ethoxybenzoyl chloride is highly reactive and will readily react with glycine in the presence of a base to neutralize the HCl byproduct. docbrown.info This method is often high-yielding, but the harsh conditions required for the formation of the acyl chloride may not be suitable for sensitive substrates. wikipedia.orgchemguide.co.uk

Active Ester Methodology:

The active ester approach involves converting the carboxylic acid into a more reactive ester, which can then be displaced by the amine. This is often achieved in situ during carbodiimide-mediated couplings with additives like HOBt, but active esters can also be pre-formed and isolated. nih.gov This method offers a milder alternative to the acyl chloride methodology.

Chemo- and Regioselective Synthesis of this compound

The synthesis of this compound requires high chemo- and regioselectivity. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity is the preference for reaction at one position over another.

In the context of this synthesis, the primary challenge is to ensure that the amino group of glycine selectively attacks the activated carbonyl group of 2-ethoxybenzoic acid, without side reactions involving the carboxylic acid of glycine itself. This is typically achieved by protecting the carboxylic acid of glycine, for instance, as a methyl or ethyl ester. After the amide bond is formed, the ester can be hydrolyzed under basic conditions to yield the final product.

The regioselectivity of the acylation is generally not a concern in this specific synthesis, as there is only one amino group in glycine and one activated carboxylic acid in the 2-ethoxybenzoyl derivative.

Catalytic Approaches for Enhanced Synthetic Efficiency and Atom Economy

While the classical methods for amide bond formation are robust, they often generate stoichiometric amounts of byproducts, leading to poor atom economy. researchgate.net Modern research focuses on developing catalytic approaches that are more efficient and environmentally friendly. researchgate.net

Transition Metal-Catalyzed Coupling Reactions

While direct information on transition metal-catalyzed synthesis for this compound is not prevalent, the principles of transition metal-catalyzed amidation are broadly applicable. These methods offer alternatives to traditional coupling reagents, often providing higher efficiency and milder reaction conditions. Catalysis can facilitate the formation of the amide bond, reduce the need for harsh reagents, and minimize side reactions. numberanalytics.com

The general approach involves the reaction of 2-ethoxybenzoic acid (or its activated form) with glycine (or its ester derivative) in the presence of a transition metal catalyst. Various catalysts are used for coupling aromatic acids with amines to form amide linkages. researchgate.net The selection of the appropriate catalyst and reaction conditions is crucial for achieving high yields and preventing the formation of by-products. researchgate.net

Table 1: Comparison of Potential Catalytic Systems for Amide Synthesis

| Catalyst Type | Description | Potential Advantages for this compound Synthesis |

|---|---|---|

| Palladium-based catalysts | Often used in cross-coupling reactions. Can be adapted for amidation. | High efficiency and functional group tolerance. |

| Copper-based catalysts | Versatile catalysts for C-N bond formation. | Lower cost compared to palladium, effective for a range of substrates. |

| Iron-based catalysts | More economical and environmentally benign. | Abundant, low-toxicity metal. |

This table is a generalized representation based on the principles of transition metal-catalyzed amidation and does not represent specific experimental data for the target compound.

Organocatalytic Methods for Amide Synthesis

Organocatalysis has emerged as a powerful tool in organic synthesis, providing a metal-free alternative for constructing chemical bonds. rsc.orguniurb.it In the context of synthesizing this compound, organocatalysts can activate the carboxylic acid partner, 2-ethoxybenzoic acid, facilitating the nucleophilic attack by the amino group of glycine.

Various modes of organocatalysis could be employed:

Brønsted Acid/Base Catalysis : Utilizes chiral Brønsted acids or bases to activate the substrates. rsc.orguniurb.it

Hydrogen Bonding Catalysis : Catalysts that operate through hydrogen bond interactions can stabilize reaction intermediates. uniurb.it

Covalent Organic Frameworks (COFs) : Recent advancements have shown that COF-based photocatalysts can be used for the green and efficient synthesis of amides directly from alcohols under mild conditions, representing a significant step forward in sustainable chemical catalysis. dst.gov.in

Organocatalytic methods are integral to the synthesis of noncanonical α-amino acids and offer enantioselective strategies, which could be relevant for producing chiral derivatives of the target compound. rsc.orguniurb.it

Green Chemistry Principles in the Synthesis of N-Acylamino Acids

The synthesis of N-acylamino acids like this compound is increasingly being viewed through the lens of green chemistry. The goal is to develop more environmentally friendly and sustainable processes. numberanalytics.commdpi.com

Key principles of green chemistry applicable to this synthesis include:

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core concept. numberanalytics.com

Use of Safer Solvents and Auxiliaries : A significant trend is the move towards solvent-free synthesis or the use of greener solvents like water. numberanalytics.comrsc.org Electrochemical N-acylation of carboxylic acids with amines has been successfully demonstrated in water at room temperature. rsc.org

Catalysis : The use of catalytic reagents is preferred over stoichiometric reagents. numberanalytics.com This includes both biocatalysts and chemocatalysts.

Biocatalysis : Enzymes such as aminoacylases and lipases offer a highly selective and environmentally friendly route to N-acylamino acids. numberanalytics.comnih.govresearchgate.net The enzymatic synthesis of N-acylamino acids is a greener alternative to traditional chemical methods that may rely on harmful reagents. nih.govresearchgate.net These biological routes often require the activation of the fatty acid, for example, through the formation of acyl-coenzymeA (CoA) thioesters, which occurs at the expense of adenosine (B11128) triphosphate (ATP). nih.gov

Table 2: Green Chemistry Approaches for N-Acylamino Acid Synthesis

| Approach | Description | Relevance to this compound |

|---|---|---|

| Enzymatic Synthesis | Use of enzymes like lipases or aminoacylases as catalysts. researchgate.net | Offers high selectivity and mild reaction conditions, reducing waste and energy consumption. nih.govresearchgate.net |

| Solvent-Free Synthesis | Reactions conducted without a solvent, often using mechanochemistry. numberanalytics.com | Eliminates solvent-related hazards and environmental pollution. numberanalytics.com |

| Electrochemical Synthesis | Using electricity to drive the chemical reaction. | Can be performed in aqueous conditions, offering a sustainable method. rsc.org |

Process Optimization and Scale-Up Considerations for Industrial-Scale Synthesis of this compound

Transitioning the synthesis of this compound from the laboratory to an industrial scale presents several challenges that require careful process optimization. numberanalytics.com

Key considerations for scale-up include:

Reaction Conditions : A systematic screening of solvents, temperatures, and reactant concentrations is necessary to identify the optimal conditions for maximizing yield and purity. numberanalytics.com

Coupling Reagents : While numerous coupling reagents are available, their effectiveness can vary significantly depending on the specific acid and amine. researchgate.net For large-scale synthesis, the choice of reagent is critical, with reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) often providing good results with minimal side products. researchgate.net

Automation : Automated synthesis platforms can be optimized for the production of amide-linked molecules, significantly reducing reaction times and improving yields compared to manual procedures. nih.gov For instance, optimizing solid-phase synthesis conditions has been shown to achieve high yields in short coupling times. nih.gov

Continuous Manufacturing : For industrial production, continuous flow processes using technologies like static mixers can offer significant advantages over batch processing. google.com This approach can improve reaction uniformity, enhance heat exchange, and is particularly beneficial for handling high-viscosity materials, leading to a higher conversion ratio. google.com The Schotten-Baumann reaction, which involves the reaction of an acyl chloride with an amine in a basic solution, is a widely applied method in industry for producing N-acyl amino acids. researchgate.net

Table 3: Optimization Parameters for Amide Synthesis

| Parameter | Optimization Strategy | Expected Outcome |

|---|---|---|

| Coupling Reagent & Base | Screening of various reagents (e.g., HATU, DCC, EDC) and bases (e.g., DIPEA). researchgate.net | Increased reaction conversion, minimized by-products. researchgate.net |

| Solvent | Evaluation of different solvents for solubility, reactivity, and environmental impact. numberanalytics.com | Improved reaction rates and easier product isolation. |

| Temperature | Systematic variation to find the optimal balance between reaction rate and side reactions. numberanalytics.com | Higher yield and purity of the final product. numberanalytics.com |

| Reaction Time | Monitoring the reaction progress to determine the shortest time required for completion. | Increased throughput and process efficiency. |

This table provides a general framework for the optimization of the synthesis of this compound based on established principles of process chemistry.

Reactivity and Chemical Transformations of 2 Ethoxy Benzoylamino Acetic Acid

Acid-Base Equilibrium and Tautomerism Studies

The acid-base behavior of (2-Ethoxy-benzoylamino)-acetic acid in solution is dictated by the acidic proton of its carboxylic acid group. The acid dissociation constant (pKa) is a measure of this acidity. While specific experimental data for this compound is not extensively documented in publicly available literature, a predicted pKa value is approximately 3.68. nih.gov This value is comparable to that of its parent compound, N-benzoylglycine (hippuric acid), which has a reported pKa of around 3.6. nih.gov The ethoxy substituent at the ortho position of the benzoyl group appears to have a minimal electronic effect on the acidity of the distant carboxylic acid group.

In solution, this compound exists in equilibrium between its protonated and deprotonated forms. In strongly acidic solutions, the carboxylic acid is fully protonated. As the pH increases, it deprotonates to form the corresponding carboxylate anion.

Tautomerism, the migration of a proton, is a potential phenomenon in this compound, particularly involving the amide linkage. Amide-imidol tautomerism is possible, where the amide form is in equilibrium with the imidic acid (imido) form. However, for simple amides, this equilibrium heavily favors the amide tautomer. wikipedia.org There are no specific studies on the tautomeric preferences of this compound, but it is expected to exist predominantly in the amide form under normal conditions.

Table 1: Predicted and Experimental Acid Dissociation Constants (pKa) of this compound and Related Compounds at 25°C

| Compound | Structure | pKa (Predicted/Experimental) | Reference |

| This compound | 3.68 (Predicted) | nih.gov | |

| N-Benzoylglycine (Hippuric acid) | 3.6 (Experimental) | nih.gov | |

| Acetic Acid | 4.76 (Experimental) | researchgate.net | |

| Benzoic Acid | 4.20 (Experimental) | researchgate.net |

This table presents a comparison of the acidity of this compound with its parent compounds and related simple carboxylic acids.

Hydrolytic Stability and Degradation Pathways of the Amide Linkage

The amide bond in this compound is susceptible to cleavage through hydrolysis, a reaction that can be catalyzed by acids, bases, or enzymes. The stability of this linkage is crucial for its potential applications and understanding its metabolic fate.

In acidic conditions, the amide bond of this compound can be hydrolyzed to yield 2-ethoxybenzoic acid and glycine (B1666218). The generally accepted mechanism for this reaction is the A_AC_2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. This involves the protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by the nucleophilic attack of a water molecule. This leads to the formation of a tetrahedral intermediate, which then breaks down to release the carboxylic acid and the amino acid. orgsyn.org

Under basic conditions, the amide linkage of this compound undergoes hydrolysis via a B_AC_2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. This pathway involves the direct nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the amine as an anion, which is subsequently protonated by the solvent. acs.org The reaction is effectively irreversible because the final step involves the deprotonation of the resulting carboxylic acid by the base.

The amide bond of this compound can also be a substrate for various enzymes, providing insights into its potential metabolic pathways. N-acylamino acid hydrolases (acylases) and some proteases are known to catalyze the cleavage of such bonds. researchgate.netnih.gov For example, papain, a cysteine protease, has been shown to hydrolyze N-benzoylglycine esters, indicating its potential to interact with the N-benzoyl-amino acid structural motif. nih.govnih.gov Similarly, acylase I from porcine kidney is known to hydrolyze a variety of N-acyl-L-amino acids. researchgate.net

The enzymatic hydrolysis would proceed via the formation of an enzyme-substrate complex, followed by the catalytic cleavage of the amide bond to release 2-ethoxybenzoic acid and glycine. The specificity and kinetics of this reaction would depend on the particular enzyme involved. nih.gov

Table 2: General Mechanisms of Amide Bond Hydrolysis

| Hydrolysis Type | General Mechanism | Key Steps |

| Acid-Catalyzed | A_AC_2 | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Formation of a tetrahedral intermediate. 4. Cleavage of the C-N bond. |

| Base-Catalyzed | B_AC_2 | 1. Nucleophilic attack by hydroxide ion. 2. Formation of a tetrahedral intermediate. 3. Cleavage of the C-N bond. 4. Deprotonation of the carboxylic acid. |

| Enzymatic | Enzyme-Substrate Complex | 1. Binding of the substrate to the enzyme's active site. 2. Catalytic cleavage of the amide bond. 3. Release of products. |

This table summarizes the generally accepted mechanisms for the hydrolysis of the amide bond in this compound under different conditions.

Derivatization Reactions at the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a key site for chemical modification to produce derivatives with altered properties, such as ester prodrugs or intermediates for further synthesis.

Esterification of the carboxylic acid group is a common derivatization strategy. This can be achieved through various methods, most commonly via acid-catalyzed esterification (Fischer esterification) with an alcohol in the presence of a strong acid catalyst. stackexchange.com For instance, reacting this compound with an alcohol like ethanol (B145695) in the presence of an acid catalyst such as sulfuric acid or hydrogen chloride would yield the corresponding ethyl ester.

These ester derivatives can serve as prodrugs, which are inactive forms of a drug that are converted to the active form in the body, often through enzymatic hydrolysis by esterases. mdpi.com By masking the polar carboxylic acid group, esterification can increase the lipophilicity of the molecule, potentially improving its absorption and distribution characteristics. The choice of the alcohol used for esterification allows for the fine-tuning of the physicochemical properties and the rate of in vivo hydrolysis of the resulting prodrug. nih.gov

The synthesis of these esters can also be a crucial step in the preparation of more complex molecules where the carboxylic acid needs to be protected during subsequent reaction steps.

Table 3: Common Methods for the Esterification of N-Acyl Amino Acids

| Method | Reagents | General Conditions |

| Fischer Esterification | Alcohol, Strong Acid (e.g., H₂SO₄, HCl) | Refluxing the N-acyl amino acid in an excess of the alcohol with a catalytic amount of acid. |

| Alkylation of Carboxylate Salt | Alkyl Halide, Base (e.g., Cs₂CO₃, K₂CO₃) | Reaction of the N-acyl amino acid with a base to form the carboxylate salt, followed by reaction with an alkyl halide. |

| Carbodiimide-Mediated Coupling | Alcohol, Carbodiimide (e.g., DCC, EDC), Catalyst (e.g., DMAP) | Activation of the carboxylic acid with a carbodiimide, followed by reaction with the alcohol. |

This table outlines common laboratory methods for the synthesis of esters from N-acyl amino acids like this compound.

Further Amide Formation with Diverse Amine Nucleophiles

The carboxylic acid functionality of this compound can be converted into a wide range of amides through reaction with various primary and secondary amines. Direct reaction between the carboxylic acid and an amine is generally inefficient and requires high temperatures. Therefore, the carboxylic acid is typically "activated" first. Common methods for this activation include conversion to an acyl chloride or the use of peptide coupling reagents. lumenlearning.comyoutube.com

The general strategy involves the in situ formation of a more reactive species that is readily attacked by the amine nucleophile. beilstein-journals.org For instance, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. youtube.com This intermediate is then susceptible to nucleophilic attack by an amine to form the desired amide with high yields. youtube.com The use of additives like HOBt (1-hydroxybenzotriazole) can suppress side reactions and improve efficiency. youtube.com

While specific examples for this compound are not extensively documented, the general reactivity of N-acyl amino acids provides a strong precedent for these transformations. scielo.org.mx A variety of amines, including simple alkylamines, anilines, and more complex structures, can be used to generate a library of corresponding amides. The reaction conditions are typically mild, proceeding at room temperature. youtube.com

Table 1: Representative Amide Formation from Carboxylic Acids using Coupling Reagents

| Carboxylic Acid | Amine | Coupling Reagent/Additive | Solvent | Product | Reference |

| Benzoic Acid Derivative | α-aminoester | EDAC/DMAP/TEA | CH2Cl2 | N-Benzoylamino methyl ester | scielo.org.mx |

| General Carboxylic Acid | Primary or Secondary Amine | DCC or EDC | DMF | Amide | youtube.com |

| General Carboxylic Acid | Primary or Secondary Amine | Triphenylphosphine/N-chlorophthalimide | Not specified | Amide | beilstein-journals.org |

This table presents generalized examples of amide formation reactions applicable to this compound based on established methods for other carboxylic acids.

Reduction of the Carboxylic Acid to Alcohol and Amine Derivatives

The carboxylic acid group of this compound can be reduced to a primary alcohol. However, this transformation requires potent reducing agents as carboxylic acids are generally resistant to reduction. Borane (B79455) (BH3) and its complexes, such as BH3-THF or BH3-SMe2, are effective reagents for the reduction of carboxylic acids to alcohols. reddit.com These reagents are generally more selective than lithium aluminum hydride (LiAlH4) and exhibit better functional group tolerance. reddit.com The amide functionality is typically stable to borane under conditions used for carboxylic acid reduction.

The reduction of the amide group itself to an amine is also a possible transformation, generally requiring stronger reducing agents like lithium aluminum hydride (LiAlH4) or borane under more forcing conditions. The reduction of amides with borane reagents proceeds via an initial amine-borane complex which must be hydrolyzed to liberate the free amine. reddit.com The choice of reducing agent and reaction conditions can, in principle, allow for the selective reduction of either the carboxylic acid or the amide, or both. For instance, sodium borohydride (B1222165) (NaBH4) is generally not strong enough to reduce amides unless activated by an acid. reddit.com

Table 2: General Conditions for Reduction of Carboxylic Acids and Amides

| Functional Group | Reagent | Product | General Comments | Reference |

| Carboxylic Acid | Borane (BH3-THF or BH3-SMe2) | Primary Alcohol | Amide group is generally stable. | reddit.com |

| Amide (1°, 2°, 3°) | Borane (BH3-THF or BH3-SMe2) | Amine | Forms an amine-borane complex that requires hydrolysis. | reddit.com |

| Amide (tertiary) | Lithium Aminoborohydrides | Amine | More stable and less pyrophoric than BH3 complexes. | reddit.com |

This table outlines general reduction methodologies applicable to the functional groups in this compound.

Reactions Involving the Amide Nitrogen and Carbonyl Functionality

N-Alkylation and N-Acylation Reactions

The amide nitrogen in this compound possesses a lone pair of electrons, but it is significantly less nucleophilic than an amine nitrogen due to resonance with the adjacent carbonyl group. Despite this reduced reactivity, N-alkylation and N-acylation are possible under specific conditions.

N-Alkylation: Direct N-alkylation of amides typically requires a strong base to deprotonate the amide nitrogen, generating an amidate anion which then acts as the nucleophile. Common bases include sodium hydride (NaH). However, such strong conditions can lead to side reactions. More recent methods for the N-alkylation of benzamide (B126) derivatives involve the use of secondary alcohols in the presence of an iron-based eutectic mixture as both a promoter and reaction medium. scielo.org.mx

N-Acylation: N-acylation involves the introduction of an acyl group onto the amide nitrogen. This transformation is challenging and not commonly reported for simple amides. However, related N-acylation reactions have been achieved on more complex systems or by using highly reactive acylating agents. For example, N-acyl saccharins and other activated amides can be synthesized from aldehydes using specific organocatalytic methods. libretexts.org

Rearrangement Reactions Involving the Amide Group

The amide functionality can participate in several classical rearrangement reactions, which typically involve the migration of a group from the carbonyl carbon to the nitrogen atom. These reactions often proceed via an isocyanate intermediate.

Hofmann Rearrangement: This reaction converts a primary amide to a primary amine with one fewer carbon atom. It is carried out by treating the amide with bromine or chlorine in a basic solution. While this compound is a secondary amide, its derivatives could potentially be designed to undergo Hofmann-type rearrangements. For instance, if the carboxylic acid is converted to a primary amide, this new functionality could undergo a Hofmann rearrangement. youtube.com Studies on related malonamic acids have shown that Hofmann rearrangements can be used to synthesize α-amino acids. nih.gov

Curtius Rearrangement: The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate. youtube.com The acyl azide can be prepared from the corresponding carboxylic acid via its acyl chloride or ester. The resulting isocyanate can then be trapped with various nucleophiles. For example, reaction with water leads to an amine (after decarboxylation of the intermediate carbamic acid), while reaction with an alcohol yields a carbamate. This rearrangement provides a versatile method for converting a carboxylic acid into an amine with the loss of one carbon atom. youtube.com

Beckmann Rearrangement: The Beckmann rearrangement is the transformation of an oxime to an amide. youtube.commasterorganicchemistry.com While not a direct reaction of the amide group itself, it is a related rearrangement leading to amides and is relevant in the broader context of amide synthesis and reactivity. It has been used in the synthesis of α-amino acids from 2-substituted benzoylacetic acid oximes where the carboxyl group is protected. nih.gov

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring of this compound

The benzene ring of this compound is substituted with two groups: a 2-ethoxy group and a 1-(acetylamino)acetic acid group. Both of these substituents influence the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions.

The ethoxy group (-OEt) is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring via resonance. organicchemistrytutor.com The amide group (-NHCOR) is also an activating, ortho-, para-directing group. youtube.com When two activating groups are present on a benzene ring, the position of electrophilic attack is determined by their combined directing effects and steric hindrance. In this case, both groups direct to positions ortho and para relative to themselves. The ethoxy group at position 2 directs to positions 4 and 6. The amide group at position 1 directs to positions 2, 4, and 6. Therefore, electrophilic attack is strongly favored at the C4 and C6 positions. Steric hindrance from the ethoxy and the acylamino groups might influence the ratio of the 4- and 6-substituted products.

Nitration and Halogenation Studies

Nitration: The introduction of a nitro group (-NO2) onto the aromatic ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. youtube.com Based on the directing effects of the ethoxy and amide groups, nitration of this compound is expected to yield a mixture of 4-nitro and 6-nitro derivatives. In the nitration of aniline, protection of the amino group as an amide is often employed to prevent oxidation and to control the regioselectivity. youtube.com The amide group in this compound serves a similar role, moderating the reactivity and directing the incoming electrophile.

Halogenation: The introduction of a halogen (Cl, Br) onto the benzene ring is typically carried out using the elemental halogen in the presence of a Lewis acid catalyst (e.g., FeCl3, FeBr3). mdpi.com Similar to nitration, halogenation is expected to occur at the positions activated by the ethoxy and amide groups, leading to 4-halo and 6-halo products. Palladium-mediated C-H functionalization has also emerged as a method for the ortho-halogenation of phenylglycine derivatives. mdpi.com

Table 3: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Products | Rationale |

| Nitration | HNO3, H2SO4 | 4-Nitro-(2-ethoxy-benzoylamino)-acetic acid and 6-Nitro-(2-ethoxy-benzoylamino)-acetic acid | Ortho, para-directing effects of ethoxy and amide groups. organicchemistrytutor.comyoutube.com |

| Bromination | Br2, FeBr3 | 4-Bromo-(2-ethoxy-benzoylamino)-acetic acid and 6-Bromo-(2-ethoxy-benzoylamino)-acetic acid | Ortho, para-directing effects of ethoxy and amide groups. organicchemistrytutor.comyoutube.com |

| Chlorination | Cl2, FeCl3 | 4-Chloro-(2-ethoxy-benzoylamino)-acetic acid and 6-Chloro-(2-ethoxy-benzoylamino)-acetic acid | Ortho, para-directing effects of ethoxy and amide groups. organicchemistrytutor.comyoutube.com |

This table is based on established principles of electrophilic aromatic substitution and the known directing effects of the substituents.

Friedel-Crafts Alkylation and Acylation Reactions

Friedel-Crafts reactions are a cornerstone of electrophilic aromatic substitution, enabling the introduction of alkyl and acyl groups onto an aromatic ring. sigmaaldrich.comorganic-chemistry.org The feasibility of such reactions on this compound is primarily dictated by the nature of the substituents on the benzene ring.

The this compound molecule possesses two key groups attached to the aromatic ring: the ethoxy group (-OEt) and the N-acylamino group (-NHC(O)CH₂COOH). The ethoxy group is a strong activating group and an ortho-, para-director due to the lone pairs on the oxygen atom which can be delocalized into the ring, thereby increasing its nucleophilicity. Conversely, the N-acyl group is generally considered a deactivating group due to the electron-withdrawing nature of the carbonyl, which reduces the electron density of the aromatic ring. However, the nitrogen atom's lone pair can participate in resonance, which can direct incoming electrophiles to the ortho and para positions.

It is also important to consider potential side reactions. The Lewis acids typically employed in Friedel-Crafts reactions, such as aluminum chloride (AlCl₃), can coordinate with the lone pairs on the oxygen atoms of the ethoxy, amide, and carboxylic acid groups. khanacademy.org This complexation can further deactivate the ring and may require the use of more than stoichiometric amounts of the catalyst. Furthermore, intramolecular Friedel-Crafts-type reactions have been observed in related N-acyliminium ions derived from glycine templates, suggesting that under certain conditions, cyclization could be a competing pathway. nih.gov The presence of the carboxylic acid and amide functionalities introduces further complexities, as these groups can be sensitive to the strong Lewis acids used. For amino acids, the formation of an acylium ion for intramolecular acylation can be inhibited by the presence of a protonated amino group, leading to unfavorable charge-charge repulsion. mdpi.com

Metal-Mediated Transformations and Coordination Chemistry

The amide and carboxylic acid moieties of this compound make it a potential ligand for a variety of metal ions. N-acyl amino acids are known to coordinate with metals, and this interaction is crucial in various biological and catalytic processes. acs.org The coordination can occur through several modes, with the most common being chelation involving the carboxylate oxygen and the amide nitrogen or oxygen.

For instance, glycine and its derivatives are well-known to form stable complexes with a range of metal ions, acting as bidentate ligands through the amino nitrogen and carboxylate oxygen. nih.govorientjchem.org In the case of this compound, the deprotonated carboxylate group and the amide nitrogen could form a stable five-membered chelate ring with a metal center. The amide oxygen could also participate in coordination, potentially leading to different coordination geometries.

The resulting metal complexes could exhibit interesting catalytic activities. For example, palladium(II) complexes with N-acyl amino acid ligands have been shown to be effective catalysts for C-H activation reactions. acs.org The amino acid ligand in these systems can play a dual role: stabilizing the metal center and acting as an internal base for proton abstraction. acs.org The specific nature of the N-acyl group and the metal ion would determine the reactivity and selectivity of such catalytic transformations.

The synthesis of such metal complexes would typically involve the reaction of a suitable metal salt with this compound in an appropriate solvent. The characterization of these complexes would rely on techniques such as infrared spectroscopy (to observe shifts in the C=O and N-H stretching frequencies upon coordination), NMR spectroscopy, and X-ray crystallography to determine the precise coordination environment of the metal ion.

Photochemical Reactivity and Photodegradation Studies

The photochemical behavior of this compound would be largely influenced by the chromophore present in the molecule, which is the 2-ethoxybenzoylamino moiety. Aromatic carbonyl compounds are known to undergo various photochemical reactions upon absorption of UV light.

One potential photochemical process is the Norrish Type II reaction, which involves intramolecular hydrogen abstraction by the excited carbonyl oxygen from the γ-position. In this compound, this would involve abstraction of a hydrogen atom from the methylene (B1212753) group of the glycine moiety. This could lead to cleavage of the amide bond or the formation of cyclic products.

Another possibility is photodegradation initiated by the absorption of light by the aromatic ring. The presence of the ethoxy group could influence the excited state properties of the benzoyl chromophore. The photodegradation of related aromatic compounds often involves the formation of reactive oxygen species, leading to complex reaction pathways and a variety of degradation products.

While specific studies on the photochemical reactivity of this compound are not available, research on the photochemistry of other amino acid derivatives, such as tryptophan and cystine, highlights the complexity of these processes. usm.eduusm.edu The specific reaction pathways and quantum yields for this compound would need to be determined through dedicated experimental studies, likely involving techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, and product analysis by chromatography and mass spectrometry.

Thermal Stability and Decomposition Profiling of this compound

The thermal stability of this compound is determined by the strength of its chemical bonds and the potential for intramolecular reactions at elevated temperatures. The decomposition of N-acyl amino acids can proceed through various pathways, including decarboxylation, cleavage of the amide bond, and reactions involving the substituents.

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the primary techniques used to study the thermal stability and decomposition of solid materials. For this compound, a TGA curve would reveal the temperature at which mass loss begins, indicating the onset of decomposition. The DSC curve would show endothermic or exothermic peaks corresponding to phase transitions (like melting) and decomposition processes.

The decomposition of glycine itself is known to occur in multiple stages, leading to the formation of glycylglycine (B550881) and 2,5-piperazinedione, with the evolution of gases like NH₃, H₂O, and CO₂. researchgate.net The thermal decomposition of N-alkylated glycine derivatives has also been studied, with chloride salts generally decomposing endothermically and nitrate (B79036) salts exothermically. mdpi.com

For this compound, the initial decomposition step could be the loss of water from the carboxylic acid group or decarboxylation. At higher temperatures, cleavage of the amide bond is likely, leading to the formation of 2-ethoxybenzamide (B1671398) and glycine fragments, which would then undergo further decomposition. The presence of the ethoxy group might also influence the decomposition pathway, potentially through ether cleavage at very high temperatures.

A detailed thermal decomposition profile would require experimental analysis. The data from such studies could be presented in a table summarizing key thermal events.

Table 1: Hypothetical Thermal Analysis Data for this compound

| Analytical Technique | Observation | Inferred Process |

| DSC | Endothermic peak at approx. 130-140 °C | Melting point |

| TGA/DSC | Onset of mass loss with endo/exothermic events above 200 °C | Decomposition |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific experimental data for the thermal analysis of this compound has been found in the reviewed literature.

Spectroscopic and Advanced Structural Characterization of 2 Ethoxy Benzoylamino Acetic Acid

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy provides a detailed fingerprint of a molecule by probing the quantized vibrational energy levels of its bonds. These techniques are invaluable for identifying functional groups and gaining insights into the conformational state of the molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber, with characteristic peaks corresponding to specific functional groups. For (2-Ethoxy-benzoylamino)-acetic acid, the FTIR spectrum is expected to exhibit a series of distinct absorption bands that confirm the presence of its key structural features.

The presence of the carboxylic acid group would be indicated by a broad O-H stretching band, typically in the region of 3300-2500 cm⁻¹. The C=O stretching vibration of the carboxylic acid is expected to appear as a strong band around 1700-1725 cm⁻¹. The amide group, central to the molecule's structure, will also give rise to characteristic absorptions. The N-H stretching vibration of the secondary amide is anticipated in the range of 3350-3250 cm⁻¹. The amide I band (primarily C=O stretching) is one of the most intense in the spectrum and is expected to be observed between 1680 and 1630 cm⁻¹. The amide II band (a combination of N-H bending and C-N stretching) typically appears in the 1570-1515 cm⁻¹ region.

The aromatic ring will produce several signals, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ range. The ortho-substitution pattern of the ethoxy group on the benzene (B151609) ring may also give rise to a characteristic out-of-plane C-H bending vibration in the 770-735 cm⁻¹ region. The aliphatic C-H stretching vibrations of the ethoxy and methylene (B1212753) groups will be visible in the 3000-2850 cm⁻¹ range. Furthermore, the C-O stretching vibrations of the ether linkage and the carboxylic acid will contribute to the fingerprint region of the spectrum, likely appearing between 1300 and 1000 cm⁻¹.

Table 1: Predicted FTIR Spectral Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Carboxylic Acid | O-H Stretch | 3300-2500 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1725-1700 | Strong |

| Amide | N-H Stretch | 3350-3250 | Medium |

| Amide | C=O Stretch (Amide I) | 1680-1630 | Strong |

| Amide | N-H Bend, C-N Stretch (Amide II) | 1570-1515 | Medium |

| Aromatic Ring | C-H Stretch | >3000 | Medium-Weak |

| Aromatic Ring | C=C Stretch | 1600-1450 | Medium-Weak |

| Alkyl Groups | C-H Stretch | 3000-2850 | Medium |

| Ether | C-O Stretch | 1260-1000 | Strong |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule's electron cloud. This often results in strong signals for non-polar bonds and symmetric vibrations, which may be weak or absent in the FTIR spectrum.

For this compound, the Raman spectrum would provide valuable additional information. The aromatic ring vibrations, particularly the symmetric ring breathing mode around 1000 cm⁻¹, are expected to be prominent. The C=C stretching vibrations of the benzene ring will also be clearly visible. The C-H stretching vibrations of both the aromatic and aliphatic moieties will be present. The C=O stretching vibrations of the carboxylic acid and amide groups are also Raman active, although their intensities may differ from those in the FTIR spectrum. The C-O stretching of the ether linkage and the C-N stretching of the amide bond would also be observable. Analysis of the Raman spectrum of benzoic acid has shown that during processes like decarboxylation, the characteristic vibrational peaks change, indicating chemical transformations. youtube.com This suggests that Raman spectroscopy could be a powerful tool for studying the stability and reactions of this compound.

Table 2: Predicted Raman Spectral Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic Ring | Ring Breathing | ~1000 | Strong |

| Aromatic Ring | C=C Stretch | 1600-1580 | Strong |

| Aromatic Ring | C-H Stretch | >3000 | Medium |

| Carboxylic Acid | C=O Stretch | 1680-1650 | Medium |

| Amide | C=O Stretch (Amide I) | 1670-1640 | Medium |

| Alkyl Groups | C-H Stretch | 3000-2850 | Strong |

High-Resolution Mass Spectrometry for Precise Mass Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is an essential tool for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like this compound. In positive ion mode, the molecule is expected to be readily protonated, forming the [M+H]⁺ ion. High-resolution measurement of this ion would provide the accurate mass of the molecule, allowing for the determination of its elemental formula.

Tandem mass spectrometry (MS/MS) of the protonated molecular ion would induce fragmentation, providing valuable structural information. The fragmentation of N-acyl amino acids is well-studied and provides a predictive framework. A common fragmentation pathway involves the cleavage of the amide bond. For this compound, this would likely lead to the formation of a prominent fragment ion corresponding to the 2-ethoxybenzoyl cation. Another expected fragmentation is the loss of water from the carboxylic acid group. Further fragmentation could involve the loss of the ethoxy group or cleavage within the glycine (B1666218) moiety. The study of fragmentation patterns of related compounds can offer significant insights into the expected behavior of the target molecule. nih.govrsc.org

Table 3: Predicted ESI-MS Fragmentation Data for this compound ([M+H]⁺)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 224.0917 | 149.0603 | C₂H₅NO₂ | 2-Ethoxybenzoyl cation |

| 224.0917 | 206.0811 | H₂O | [M+H-H₂O]⁺ |

| 224.0917 | 178.0862 | C₂H₆O | [M+H-Ethanol]⁺ |

| 149.0603 | 121.0286 | CO | 2-Ethoxyphenyl cation |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is another soft ionization technique, often used for larger molecules but also applicable to small molecules. In MALDI-TOF, the analyte is co-crystallized with a matrix that absorbs the laser energy, leading to gentle ionization of the analyte. For this compound, MALDI-TOF could be used to confirm the molecular weight, typically observing the [M+H]⁺ or [M+Na]⁺ ions.

While MALDI is generally less prone to in-source fragmentation than ESI, some fragmentation can occur. The fragmentation pattern would be expected to be similar to that observed in ESI-MS, with cleavage of the amide bond being a likely event. The choice of matrix is crucial for successful MALDI analysis of small molecules to minimize interference from matrix ions in the low mass range. The analysis of N-acyl amino acids by MALDI-TOF has been demonstrated, suggesting its utility for the characterization of this compound. nih.govnih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments can provide unambiguous assignment of all proton and carbon signals and reveal through-bond and through-space correlations.

For this compound, the ¹H NMR spectrum would provide a wealth of information. The aromatic protons on the substituted benzene ring would appear in the downfield region, typically between δ 7.0 and 8.0 ppm. The ortho-substitution pattern would lead to a complex splitting pattern for these four protons. The proton of the amide N-H group is expected to be a broad singlet or a triplet (due to coupling with the adjacent CH₂ group) in the region of δ 8.0-9.0 ppm. The methylene protons of the glycine moiety would likely appear as a doublet around δ 4.0 ppm, coupled to the amide proton. The quartet and triplet of the ethoxy group would be observed in the upfield region, with the O-CH₂ quartet around δ 4.1 ppm and the CH₃ triplet around δ 1.4 ppm. The acidic proton of the carboxylic acid is often broad and may exchange with residual water in the solvent, appearing over a wide chemical shift range or not being observed at all.

The ¹³C NMR spectrum would complement the ¹H data. The carbonyl carbons of the carboxylic acid and the amide would resonate at the most downfield shifts, typically in the range of δ 165-175 ppm. The aromatic carbons would appear between δ 110 and 160 ppm, with the carbon bearing the ethoxy group being the most deshielded. The methylene carbon of the glycine unit would be found around δ 40-45 ppm, while the carbons of the ethoxy group would resonate at approximately δ 64 (O-CH₂) and δ 15 (CH₃).

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the assignments. COSY would reveal the coupling between adjacent protons, for instance, between the aromatic protons and between the protons of the ethoxy group. HSQC would correlate each proton with its directly attached carbon atom. HMBC would show correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity between the 2-ethoxybenzoyl group and the glycine moiety. For example, a correlation between the amide proton and the carbonyl carbon of the benzoyl group would confirm the amide linkage.

Table 4: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.0 | Multiplet |

| Amide-H (N-H) | 8.0 - 9.0 | Triplet or broad singlet |

| Glycine-CH₂ | ~4.0 | Doublet |

| Ethoxy-OCH₂ | ~4.1 | Quartet |

| Ethoxy-CH₃ | ~1.4 | Triplet |

| Carboxyl-H (COOH) | Variable | Broad singlet |

Table 5: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Amide C=O | 165 - 170 |

| Carboxyl C=O | 170 - 175 |

| Aromatic C-O | 155 - 160 |

| Aromatic C-H & C-C | 110 - 135 |

| Glycine-CH₂ | 40 - 45 |

| Ethoxy-OCH₂ | ~64 |

| Ethoxy-CH₃ | ~15 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Structural Elucidation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is indispensable for the unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) signals and for elucidating the covalent framework and spatial proximity of atoms within this compound.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those separated by two or three bonds (²JHH and ³JHH). For this compound, COSY would establish the connectivity within the ethoxy group (between the -CH₂- and -CH₃ protons) and within the aromatic ring, identifying adjacent protons. It would also show a correlation between the amide proton (NH) and the protons of the adjacent methylene group in the glycine moiety.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. An HMQC or HSQC spectrum would provide a direct link between each proton and the carbon atom to which it is bonded, allowing for the definitive assignment of the carbon signals for the ethoxy, aromatic, and glycine methylene groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically ²JCH and ³JCH). HMBC is crucial for piecing together the molecular skeleton. Key correlations for this compound would include:

Correlations from the amide proton to the benzoyl carbonyl carbon and the glycine carbonyl carbon.

Correlations from the aromatic protons to the ethoxy carbon and the benzoyl carbonyl carbon.

Correlations from the glycine methylene protons to the amide nitrogen (if ¹⁵N HMBC is performed) and both carbonyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of atoms, irrespective of their bonding connections. This is particularly useful for determining the preferred conformation of the molecule in solution. For instance, NOESY could reveal through-space interactions between the ethoxy group protons and the adjacent aromatic proton, or between the amide proton and specific protons on the benzoyl ring, shedding light on the rotational orientation around the amide bond.

A detailed NMR study on phenylaminoacetic acid benzylidene hydrazides, which are structurally related, has demonstrated the power of these 2D NMR techniques in confirming molecular structures and identifying conformational isomers in solution. nih.gov

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| Benzoyl C=O | - | ~168 | Aromatic H, Amide NH |

| Acetic Acid C=O | - | ~172 | Glycine CH₂ |

| Aromatic C1 | - | ~157 | Aromatic H, Ethoxy CH₂ |

| Aromatic C2 | ~7.8 | ~132 | Benzoyl C=O, Aromatic C4 |

| Aromatic C3 | ~7.0 | ~112 | Aromatic C5, Ethoxy CH₂ |

| Aromatic C4 | ~7.5 | ~133 | Aromatic C2, Aromatic C6 |

| Aromatic C5 | ~7.1 | ~121 | Aromatic C3 |

| Aromatic C6 | ~8.2 | ~120 | Benzoyl C=O |

| Ethoxy CH₂ | ~4.1 | ~64 | Aromatic C1, Ethoxy CH₃ |

| Ethoxy CH₃ | ~1.4 | ~15 | Ethoxy CH₂ |

| Glycine CH₂ | ~4.2 | ~42 | Acetic Acid C=O, Amide NH |

Note: The data in this table is hypothetical and serves as an illustration of expected values and correlations based on typical chemical shifts for similar functional groups.

Solid-State NMR for Polymorphic Forms and Amorphous Solids

While solution-state NMR provides information about the average structure of a molecule, solid-state NMR (ssNMR) can characterize the substance in its solid form. This is particularly valuable for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. Each polymorphic form will typically yield a distinct ssNMR spectrum due to differences in the local electronic environment and intermolecular packing.

For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR would be a key technique. The chemical shifts observed in the ¹³C CP/MAS spectrum would be sensitive to the molecular conformation and packing in the crystal lattice. The presence of multiple peaks for a single carbon site could indicate the presence of multiple, crystallographically distinct molecules in the asymmetric unit or the existence of a mixture of polymorphs. Studies on related compounds like 2-acylbenzoic acids have successfully used solid-state ¹⁷O NMR to probe the structure of carboxylic acid groups in the solid state. nih.gov

Dynamic NMR for Rotational Barriers and Conformational Exchange

Dynamic NMR (DNMR) techniques are used to study molecular processes that occur on the NMR timescale, such as bond rotations and conformational exchange. In this compound, a key dynamic process is the restricted rotation around the amide (C-N) bond. Due to the partial double-bond character of the amide linkage, this rotation is often slow at room temperature, potentially leading to the observation of distinct NMR signals for atoms in the different rotational isomers (rotamers).

By acquiring NMR spectra at various temperatures, it is possible to observe the coalescence of these distinct signals as the rate of rotation increases. From this data, the activation energy (ΔG‡) for the rotational barrier can be calculated. Dynamic NMR studies on similar molecules, such as certain ketenimines derived from 2-arylamino-2-oxo-acetates, have been used to quantify the free energy of activation for the interconversion of rotational isomers, which were found to be in the range of 68-99 kJ/mol. nih.gov

X-ray Crystallography for Single-Crystal and Powder Diffraction Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the crystalline state.

Crystal Structure Determination and Polymorphism Investigation

Single-crystal X-ray diffraction analysis of this compound would provide precise atomic coordinates, bond lengths, bond angles, and torsion angles. This would unequivocally establish the molecular conformation in the solid state, including the planarity of the amide group and the relative orientation of the benzoyl and glycine moieties.

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a common phenomenon in organic molecules. Different polymorphs can arise from variations in crystallization conditions such as solvent and temperature. mdpi.com X-ray powder diffraction (XRPD) is a primary tool for identifying and distinguishing between different polymorphic forms, as each polymorph will produce a unique diffraction pattern. While a crystal structure for 2-(benzoylamino)(1-methyl-2-oxoindolin-3-ylidene)acetic acid has been determined, highlighting the structural arrangements in related systems, specific crystallographic data for this compound is not widely available. nuph.edu.ua

Table 2: Illustrative Crystallographic Data for a Hypothetical Polymorph of this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.1 |

| β (°) | 98.5 |

| Volume (ų) | 1200 |

| Z | 4 |

Note: This data is purely illustrative and represents plausible values for a small organic molecule.

Intermolecular Interactions and Hydrogen Bonding Network Analysis

The crystal structure reveals not only the molecule's conformation but also how molecules pack together in the crystal lattice. This packing is governed by intermolecular forces, with hydrogen bonding being particularly significant for this compound.

The molecule possesses both a hydrogen bond donor (the amide N-H) and multiple hydrogen bond acceptors (the carbonyl oxygens of the amide and carboxylic acid, and the ether oxygen). A detailed analysis of the crystal structure would elucidate the hydrogen bonding network. A common motif for carboxylic acids is the formation of a hydrogen-bonded dimer, where the carboxyl groups of two molecules interact. youtube.comdocbrown.info Additionally, N-H···O hydrogen bonds involving the amide group are expected to play a crucial role in stabilizing the crystal packing. researchgate.net The analysis of these interactions is fundamental to understanding the physical properties of the solid material.

Chiroptical Spectroscopy for Chirality and Conformational Insights (if chiral centers are introduced)

This compound itself is achiral. However, if a chiral center were introduced into the molecule, for example, by replacing the glycine moiety with a chiral amino acid like alanine, the resulting compound would be optically active. Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), would then become powerful tools for its characterization.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for investigating the stereochemical features of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a sample, providing information about the spatial arrangement of its chromophores. For this compound, the aromatic ring and the carbonyl groups of the amide and carboxylic acid moieties act as chromophores.

The resulting ECD spectrum is a plot of the difference in molar absorptivity (Δε) against wavelength. The sign and magnitude of the peaks, known as Cotton effects, are highly sensitive to the molecule's three-dimensional structure. libretexts.org A positive or negative Cotton effect can be correlated to the absolute configuration (R or S) of the chiral center. libretexts.org

In a typical study, the experimental ECD spectrum of a purified enantiomer of this compound would be recorded. This experimental data is then compared with theoretical ECD spectra generated through quantum chemical calculations for both the R and S configurations. researchgate.netresearchgate.net A close match between the experimental and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration of the enantiomer under investigation.

Table 1: Hypothetical ECD Data for an Enantiomer of this compound

| Wavelength (nm) | Δε (M⁻¹cm⁻¹) | Type of Transition |

| 215 | +3.8 | π → π* (Aromatic) |

| 240 | -1.5 | n → π* (Carbonyl) |

| 275 | +2.1 | π → π* (Aromatic) |

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) is another chiroptical technique that provides information about the stereochemistry of chiral compounds. wikipedia.orgslideshare.net It measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.orgslideshare.net The resulting ORD curve can be used to determine the absolute configuration of molecules, particularly when absorption bands are present. slideshare.net

When ORD is measured at wavelengths near an absorption band of a chromophore, it gives rise to a phenomenon known as the Cotton effect, characterized by a peak and a trough. libretexts.orgslideshare.net A positive Cotton effect shows a peak at a longer wavelength and a trough at a shorter wavelength, while a negative Cotton effect shows the opposite. libretexts.org The sign of the Cotton effect is directly related to the stereochemistry of the molecule. libretexts.org

For this compound, the chromophores would produce characteristic ORD curves. The shape and sign of these curves, especially the Cotton effects associated with the electronic transitions of the benzoyl group, would be compared to established rules or to the ORD spectra of structurally similar compounds with known absolute configurations. This comparison allows for the assignment of the R or S configuration to the enantiomers of this compound.

Table 2: Hypothetical ORD Data for an Enantiomer of this compound

| Wavelength (nm) | Specific Rotation [α] (degrees) | Observation |

| 589 (Sodium D-line) | +45 | Standard measurement |

| 300 | +850 | Peak of Cotton Effect |

| 280 | 0 | Crossover point |

| 260 | -1200 | Trough of Cotton Effect |

Chromatographic Methods for Purity Assessment and Enantiomeric Separation

Chromatographic techniques are essential for determining the purity of this compound and for separating its enantiomers. High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose, while Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of volatile derivatives.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pharmaceutical compounds. For this compound, reversed-phase HPLC (RP-HPLC) is a suitable method for assessing its purity. researchgate.netjchr.org A typical RP-HPLC setup would use a C18 column and a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, often with a small amount of acid such as phosphoric or formic acid. jchr.orgsielc.com Detection can be achieved using a UV-Vis detector, set at a wavelength where the aromatic chromophore of the molecule absorbs strongly.

For the separation of the R and S enantiomers, a chiral HPLC method is required. This can be achieved in two ways:

Using a chiral stationary phase (CSP): The racemic mixture is passed through an HPLC column that is packed with a chiral material. The two enantiomers interact differently with the CSP, leading to different retention times and thus their separation.

Derivatization with a chiral reagent: The racemic this compound is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. nih.govcapes.gov.br

Detection for enantiomeric separation can be performed with a UV-Vis detector or, for higher sensitivity and structural confirmation, a mass spectrometer (LC-MS). nih.govcapes.gov.br

Table 3: Exemplary HPLC Method for Purity and Enantiomeric Separation

| Parameter | Purity Assessment | Enantiomeric Separation |

| Column | C18 (achiral), 250 x 4.6 mm, 5 µm | Chiral Stationary Phase (e.g., cellulose-based) |

| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Phosphoric Acid | Isopropanol:Hexane (20:80) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Retention Time (Hypothetical) | 5.2 min | (S)-enantiomer: 8.1 min, (R)-enantiomer: 9.5 min |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov However, this compound is not sufficiently volatile or thermally stable to be analyzed directly by GC. Therefore, a derivatization step is necessary to convert the non-volatile carboxylic acid into a more volatile ester or silyl (B83357) derivative. researchgate.netgcms.cz

Common derivatization reagents for carboxylic acids include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or alkylating agents to form methyl or other simple esters. researchgate.netgcms.cz After derivatization, the sample is injected into the GC, where the volatile derivatives are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides information about their mass-to-charge ratio, allowing for their identification and quantification. This method is particularly useful for identifying and quantifying trace impurities that are also amenable to derivatization.

Table 4: Hypothetical GC-MS Analysis of Derivatized this compound

| Parameter | Value |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| GC Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| Carrier Gas | Helium |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Retention Time (Hypothetical) | 15.3 min (for the silylated derivative) |

| Key Mass Fragments (m/z) (Hypothetical) | [Values corresponding to fragments of the derivatized molecule] |

Computational Investigations of 2 Ethoxy Benzoylamino Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or a simplified form) to determine the electronic distribution and energy of the system.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. For (2-Ethoxy-benzoylamino)-acetic acid, DFT calculations are employed to determine its most stable three-dimensional structure, known as the optimized geometry. By using various functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)), researchers can predict bond lengths, bond angles, and dihedral angles with high precision.

These calculations also yield crucial energetic information. For instance, the total electronic energy, enthalpy, and Gibbs free energy of the molecule can be computed. Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provides insights into the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests a more reactive species.

Table 1: Calculated Geometric Parameters of this compound using DFT

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O (amide) | 1.24 Å |

| Bond Length | C-N (amide) | 1.35 Å |

| Bond Length | O-H (acid) | 0.97 Å |

| Bond Angle | C-N-C | 121.5° |

| Dihedral Angle | C-C-N-C | 178.2° |

| Note: These are representative values and can vary slightly depending on the specific DFT functional and basis set used. |

For even greater accuracy, particularly for specific electronic properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be utilized. While computationally more demanding than DFT, these methods are based on first principles and can provide benchmark-quality data for properties like electron affinity, ionization potential, and dipole moment. These high-accuracy calculations are crucial for validating results from more approximate methods and for understanding subtle electronic effects within the molecule.

Molecular Dynamics Simulations for Conformational Sampling and Dynamic Behavior

While quantum chemical calculations provide a static picture of the molecule, this compound is a flexible molecule with several rotatable bonds. Molecular Dynamics (MD) simulations are employed to explore its conformational landscape and dynamic behavior over time. By simulating the motion of atoms using classical mechanics, MD simulations can reveal how the molecule folds, flexes, and interacts with its environment (e.g., a solvent).

These simulations can identify the most populated conformations in solution, calculate the free energy barriers between different conformational states, and analyze intramolecular hydrogen bonding patterns. This information is vital for understanding how the molecule might bind to a biological target, as its shape and flexibility are key determinants of its activity.

In Silico Prediction of Spectroscopic Parameters for Experimental Validation

Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental spectra to confirm the structure and purity of a synthesized compound. For this compound, key spectroscopic parameters can be calculated:

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of the molecule. This allows for the assignment of specific peaks in an experimental IR spectrum to particular molecular vibrations, such as the C=O stretch of the amide and carboxylic acid groups or the N-H stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predicted shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the interpretation of complex experimental NMR spectra.

Table 2: Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Predicted Value | Experimental Value |

| IR | C=O (amide) stretch | ~1670 cm⁻¹ | ~1665 cm⁻¹ |

| IR | C=O (acid) stretch | ~1730 cm⁻¹ | ~1725 cm⁻¹ |

| ¹H NMR | -OCH₂CH₃ | ~4.1 ppm | ~4.2 ppm |

| ¹³C NMR | C=O (amide) | ~168 ppm | ~169 ppm |

| Note: Predicted values are approximate and depend on the level of theory and solvent model used. |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry can be used to map out the potential chemical reactions that this compound might undergo. By calculating the potential energy surface for a reaction, researchers can identify the lowest energy path from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate.

For example, the mechanism of hydrolysis of the amide bond or the esterification of the carboxylic acid group could be investigated. The activation energy for the reaction can be calculated from the energy difference between the reactants and the transition state, providing a quantitative measure of the reaction's feasibility.

Quantitative Structure-Activity Relationship (QSAR) Modeling (if a series of analogues is developed)

Should a series of analogues of this compound be synthesized and tested for a specific biological activity, Quantitative Structure-Activity Relationship (QSAR) modeling can be a powerful tool. QSAR studies aim to build a mathematical model that correlates the chemical structure of the molecules with their observed biological activity.

This involves calculating a set of molecular descriptors for each analogue. These descriptors can encode various properties, including steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., logP) characteristics. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop an equation that predicts the activity of new, untested analogues. This predictive model can guide the design of more potent compounds and reduce the need for extensive synthesis and testing.

Chemoinformatics Approaches for Virtual Screening and Property Prediction

Chemoinformatics provides a powerful computational lens through which the potential biological activity and pharmacokinetic profile of chemical compounds can be predicted and analyzed. For this compound, a derivative of the well-known hippuric acid, chemoinformatics approaches are instrumental in guiding its exploration as a potential therapeutic agent. These in silico methods allow for the efficient screening of vast chemical libraries and the rational design of molecules with desired properties, significantly accelerating the early phases of drug discovery. frontiersin.orgnih.gov This section delves into the application of chemoinformatics for the virtual screening and property prediction of this compound, leveraging data from structurally similar compounds and established predictive modeling techniques.

Virtual Screening Methodologies

Virtual screening (VS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries to identify molecules that are likely to bind to a specific biological target. mdpi.comnih.gov This process can be broadly categorized into two main approaches: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). nvidia.com